molecular formula C9H10Br2N2O2 B14443317 4-Amino-3,5-dibromo-L-phenylalanine CAS No. 76912-54-4

4-Amino-3,5-dibromo-L-phenylalanine

Cat. No.: B14443317
CAS No.: 76912-54-4
M. Wt: 338.00 g/mol
InChI Key: JZLFHEHCLUENRJ-ZETCQYMHSA-N
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Description

4-Amino-3,5-dibromo-L-phenylalanine is a halogenated derivative of the aromatic amino acid phenylalanineIt acts as a partial NMDA receptor agonist, reduces glutamate release, and depresses the activity of AMPA/kainate receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dibromo-L-phenylalanine typically involves the halogenation of L-phenylalanineThe reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dibromo-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-3,5-dibromo-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its effects on glutamatergic transmission and potential neuroprotective properties.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as stroke and seizures.

    Industry: Utilized in the development of novel materials and pharmaceuticals

Mechanism of Action

The compound exerts its effects by modulating glutamatergic synaptic transmission. It enhances NMDA receptor function, reduces presynaptic glutamate release, and blocks AMPA/kainate receptors. These actions contribute to its neuroprotective properties and potential therapeutic applications .

Comparison with Similar Compounds

    3,5-Diiodo-L-tyrosine: Another halogenated derivative with similar neuroprotective properties.

    3,5-Dibromo-L-tyrosine: Shares similar mechanisms of action and applications.

    4-Amino-3,5-dibromo-D-phenylalanine: A stereoisomer with comparable properties

Uniqueness: 4-Amino-3,5-dibromo-L-phenylalanine is unique due to its specific halogenation pattern and the presence of an amino group at the 4 position.

Properties

CAS No.

76912-54-4

Molecular Formula

C9H10Br2N2O2

Molecular Weight

338.00 g/mol

IUPAC Name

(2S)-2-amino-3-(4-amino-3,5-dibromophenyl)propanoic acid

InChI

InChI=1S/C9H10Br2N2O2/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7H,3,12-13H2,(H,14,15)/t7-/m0/s1

InChI Key

JZLFHEHCLUENRJ-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)N)Br)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)CC(C(=O)O)N

Origin of Product

United States

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